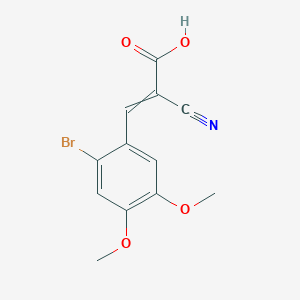
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid is a chemical compound with the molecular formula C12H12BrNO4 and a molecular weight of 314.14 g/mol . It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a cyanoacrylic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
化学反应分析
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid is a chemical compound with the molecular formula C12H12BrNO4 and a molecular weight of approximately 314.14 g/mol . It features a cyanoacrylic acid group attached to a bromo-substituted dimethoxyphenyl group. This compound is primarily utilized in pharmaceutical synthesis, particularly as an intermediate in the production of Ivabradine, and in organic chemistry due to its reactive functional groups .
Scientific Research Applications
This compound as a Pharmaceutical Intermediate
this compound is a key intermediate in the synthesis of Ivabradine, a drug used for its bradycardic effects in treating angina and heart failure. A process described in patent WO2015022702A2 involves converting a cyano-acrylic acid compound of formula IX to a 3-(2-bromo-4,5-dimethoxybenzene)propionitrile compound, a precursor of l -cyano-4,5-dimethoxybenzocyclobutane, which is a key intermediate in the preparation of Ivabradine .
The process involves decarboxylating 3-(2-bromo-4,5-dimethoxy-phenyl)-2-cyano-propionic acid in the presence of a suitable catalyst and solvent to form 3-(2-bromo-4,5-dimethoxybenzene)propionitrile . High purity 3-(2-bromo-4,5-dimethoxybenzene) propionitrile is essential for the preparation of l -cyano-4,5-dimethoxybenzocyclobutane and Ivabradine .
This compound in Organic Synthesis
The compound is used in organic synthesis because of its reactive functional groups. For example, reactions with n-butyllithium in tetrahydrofuran yield significant products under controlled conditions.
Interaction with Biological Targets
While specific biological activity data for this compound is limited, its structural features suggest potential interactions with biological targets. Research on related compounds indicates potential interactions with biological receptors or enzymes due to their structural features, necessitating further experimental studies to fully elucidate these interactions.
Data Table: Structural Analogs and Reactivity
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Bromophenyl)-2-cyanopropionic Acid | Bromine substitution on phenyl group | Different substitution pattern affecting reactivity |
| 3-(2-Methoxyphenyl)-2-cyanopropionic Acid | Methoxy instead of bromo and dimethoxy groups | Potentially different biological activity |
| 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropionic Acid | Mixed methoxy and bromo substitutions | Varying electronic properties |
作用机制
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: This compound is structurally similar but lacks the cyanoacrylic acid moiety.
2-Bromo-4,5-dimethoxycinnamic acid: Another related compound with a cinnamic acid structure.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid is unique due to the presence of both a cyano group and a cyanoacrylic acid moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C12H10BrNO4 |
|---|---|
分子量 |
312.12 g/mol |
IUPAC 名称 |
3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h3-5H,1-2H3,(H,15,16) |
InChI 键 |
ZBOUKSASKUHFEE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)O)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















